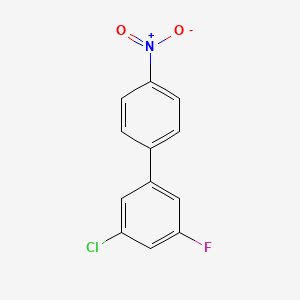

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene

Beschreibung

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 3), and a 4-nitrophenyl group (position 5). The 4-nitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro group, while the chloro and fluoro substituents further modulate electronic and steric properties. Such compounds are often explored for herbicidal applications, as nitroaromatic derivatives are known to inhibit protoporphyrinogen oxidase (Protox), a critical enzyme in plant chlorophyll biosynthesis .

Eigenschaften

IUPAC Name |

1-chloro-3-fluoro-5-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCBAVSEPNSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718395 | |

| Record name | 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-39-8 | |

| Record name | 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-3-fluoro-5-phenylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:

C₆H₄ClF+HNO₃→C₆H₃ClFNO₂+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

Electrophilic Aromatic Substitution: Chlorine gas, aluminum chloride catalyst, room temperature.

Major Products Formed:

Nucleophilic Substitution: 1-Methoxy-3-fluoro-5-(4-nitrophenyl)benzene.

Reduction: 1-Chloro-3-fluoro-5-(4-aminophenyl)benzene.

Electrophilic Aromatic Substitution: 1-Chloro-3-fluoro-5-(4-nitrophenyl)-2,4-dichlorobenzene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: As a precursor in the development of potential therapeutic agents targeting specific diseases.

Industry: In the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 1-chloro-3-fluoro-5-(4-nitrophenyl)benzene involves its interaction with molecular targets through various pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and fluoro groups can also participate in halogen bonding and hydrophobic interactions with target proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Nitro- and Halogen-Substituted Benzene Derivatives

Compounds with nitro and halogen substituents are structurally and functionally closest to the target molecule. Key examples include:

Key Findings :

- Steric Effects : CoMFA studies indicate steric contributions account for 74.3–87.4% of herbicidal activity in analogs. The 4-nitrophenyl group in the target compound likely enhances steric interactions at enzyme active sites .

- Electronic Effects : Nitro groups increase electron-withdrawing capacity, stabilizing charge-transfer complexes critical for Protox inhibition. Fluorine’s electronegativity further polarizes the aromatic ring .

4-Nitrophenyl-Containing Compounds

Compounds with a 4-nitrophenyl group but differing in connectivity:

Comparison :

Chloro-Fluoro Derivatives with Alternate Substituents

Compounds retaining chloro and fluoro groups but replacing the nitro moiety:

| Compound Name | CAS Number | Substituents | Key Differences |

|---|---|---|---|

| 1-Chloro-3-fluoro-5-(methylthio)benzene | 1314939-89-3 | Cl (1), F (3), SCH₃ (5) | Thioether replaces nitro |

Comparison :

- The methylthio group is less electron-withdrawing than nitro, reducing the compound’s oxidative reactivity and likely diminishing herbicidal efficacy .

Data Tables

Table 1: Structural and Electronic Comparison

| Parameter | Target Compound | 1-Chloro-2,4-difluoro-3-nitrobenzene | Fluodifen |

|---|---|---|---|

| Electron-Withdrawing Groups | NO₂, Cl, F | NO₂, Cl, F | NO₂ (ether-linked) |

| Steric Bulk | High (4-nitrophenyl) | Moderate (NO₂ at position 3) | Moderate (ether) |

| LogP (Predicted) | ~3.5 (hydrophobic) | ~2.8 | ~2.5 |

Biologische Aktivität

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene, a halogenated aromatic compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClFNO

- CAS Number : 1352318-39-8

- IUPAC Name : this compound

Biological Activity Overview

This compound has shown a variety of biological activities, primarily focusing on antimicrobial and anticancer properties. The presence of halogen substituents (chlorine and fluorine) and a nitro group on the phenyl ring significantly influences its bioactivity.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit enhanced antimicrobial properties. For instance, studies have demonstrated that similar compounds with halogen substitutions can effectively inhibit the growth of various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 50 mg/mL |

| 1-Chloro-4-nitrobenzene | Salmonella typhimurium | 25 mg/mL |

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Pseudomonas aeruginosa | 30 mg/mL |

These findings suggest that the nitro group may enhance the compound's ability to penetrate bacterial membranes, while the halogen atoms contribute to its overall reactivity and binding affinity to microbial targets .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines. Notably, it has been tested against breast and colon cancer cells:

The results indicate moderate cytotoxicity, suggesting that further investigations into its mechanisms could reveal more about its potential as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation or metabolic pathways.

- DNA Interaction : The nitro group can participate in electrophilic interactions with DNA, potentially leading to mutagenic effects or cell cycle arrest.

Case Studies

A notable study examined the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining and caspase activation.

Another investigation focused on its antibacterial effects against multidrug-resistant strains of E. coli. The results highlighted a synergistic effect when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound in material science?

- Methodological Answer : Synthesize derivatives with varying halogen positions (e.g., 1-fluoro-3-chloro-5-nitrophenyl) and measure properties like thermal stability (TGA), dielectric constants, and π-π stacking via XRD . Correlate structural features with performance in organic semiconductors or liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.